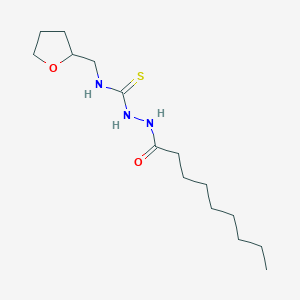![molecular formula C14H18N4OS B4686526 N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4686526.png)
N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea, also known as EPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has shown promising results in the areas of medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in the body, which are both implicated in the development of various diseases. In addition, this compound has been shown to have a positive effect on the immune system, enhancing immune response and reducing the risk of infections. This compound has also been shown to have a protective effect on the liver, reducing liver damage caused by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in various experimental models. However, one of the limitations of using this compound is its limited stability in solution, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea. One potential direction is the investigation of its potential applications in the field of agriculture. This compound has been shown to have anti-fungal properties, making it a potential candidate for the development of new fungicides. In addition, this compound has been shown to have a positive effect on plant growth, making it a potential candidate for enhancing crop yields.
Another potential direction for research on this compound is its application in environmental science. This compound has been shown to have a positive effect on the degradation of pollutants in the environment, making it a potential candidate for the development of new environmental remediation strategies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicine, agriculture, and environmental science make it a promising candidate for further investigation. While there are still limitations to its use in lab experiments, the future looks bright for the continued study of this compound and its potential applications.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been extensively studied for its potential applications in medical research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been shown to have a positive effect on the immune system, making it a potential candidate for enhancing immune response in diseases such as cancer and viral infections.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-methylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-3-19-13-7-5-4-6-12(13)17-14(20)15-8-11-9-16-18(2)10-11/h4-7,9-10H,3,8H2,1-2H3,(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTTWGICOKRCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(1-allyl-1H-indol-3-yl)methylene]-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B4686451.png)
![3-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4686458.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4686482.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4686486.png)

![5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4686502.png)
![1-[3-(4-ethylphenoxy)propyl]-1H-imidazole](/img/structure/B4686507.png)
![N-benzyl-2-[2-(3,4-dimethylphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4686513.png)

![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)
![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4686541.png)
![2-methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B4686549.png)